Cas no 792954-09-7 (3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid)

3-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by its unique structural features, including a thiol group at the 2-position and a carboxylic acid moiety at the 7-position. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes or receptors. The presence of the sulfanyl group enhances reactivity for further functionalization, while the carboxylic acid offers versatility in derivatization or salt formation. Its fused heterocyclic core contributes to stability and potential binding affinity, making it valuable for medicinal chemistry research. The isobutyl substituent may influence lipophilicity, affecting pharmacokinetic properties. Proper handling is advised due to the reactive thiol functionality.
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid structure
792954-09-7 structure
Product name:3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
CAS No:792954-09-7
MF:C13H14N2O3S
Molecular Weight:278.326861858368
CID:5235120

3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-Quinazolinecarboxylic acid, 1,2,3,4-tetrahydro-3-(2-methylpropyl)-4-oxo-2-thioxo-
    • 3-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
    • 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
    • インチ: 1S/C13H14N2O3S/c1-7(2)6-15-11(16)9-4-3-8(12(17)18)5-10(9)14-13(15)19/h3-5,7H,6H2,1-2H3,(H,14,19)(H,17,18)
    • InChIKey: KARRMKIQVJGJSZ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(CC(C)C)C1=S

3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-11228-0.05g
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 85%
0.05g
$66.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293378-500mg
3-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 98%
500mg
¥7311.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293378-5g
3-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 98%
5g
¥28998.00 2024-07-28
Ambeed
A553157-1g
3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 98%
1g
$268.0 2024-04-17
Enamine
EN300-11228-5.0g
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 85%
5.0g
$1074.0 2023-02-09
Enamine
EN300-11228-10.0g
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 85%
10.0g
$1593.0 2023-02-09
Enamine
EN300-11228-10g
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 85%
10g
$1593.0 2023-10-26
1PlusChem
1P019O3C-500mg
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 85%
500mg
$386.00 2024-04-21
1PlusChem
1P019O3C-250mg
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 85%
250mg
$231.00 2024-04-21
Enamine
EN300-11228-5g
3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
792954-09-7 85%
5g
$1075.0 2023-10-26

3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 関連文献

3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acidに関する追加情報

3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid: A Comprehensive Overview

3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid is a complex organic compound with the CAS number 792954-09-7. This compound belongs to the class of quinazoline derivatives, which have garnered significant attention in the fields of pharmacology and organic synthesis due to their diverse biological activities. The structure of this compound is characterized by a quinazoline ring system, which is a bicyclic aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The substituents on the quinazoline ring include a sulfanyl group (SH) at position 2, an oxo group (O) at position 4, and a carboxylic acid group (COOH) at position 7. Additionally, the compound features a 2-methylpropyl group attached at position 3 of the quinazoline ring.

The synthesis of 3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid involves multi-step organic reactions, often utilizing intermediates such as amino acids or other nitrogen-containing precursors. The incorporation of the sulfanyl group and the carboxylic acid group into the quinazoline framework is critical for achieving the desired biological activity. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective pathways for constructing such complex molecules.

One of the most notable applications of this compound lies in its potential as a biological inhibitor. Studies have shown that quinazoline derivatives can act as inhibitors of various enzymes, including kinases and proteases, which are key targets in the development of anti-cancer and anti-inflammatory drugs. The presence of the sulfanyl group in this compound may enhance its ability to interact with these enzymes through sulfur-based interactions, a mechanism that has been explored in recent medicinal chemistry research.

Moreover, the carboxylic acid group at position 7 plays a crucial role in modulating the compound's solubility and bioavailability. This functional group can also serve as a site for further chemical modifications, such as esterification or amidation, to tailor the compound's properties for specific therapeutic applications. Recent research has focused on optimizing these modifications to improve drug delivery and efficacy.

The quinazoline ring system itself is known for its inherent stability and ability to form hydrogen bonds, which are essential for molecular recognition in biological systems. The substitution pattern of this compound further enhances its ability to bind to target proteins with high affinity. For instance, computational studies using molecular docking techniques have revealed that this compound exhibits strong binding interactions with certain kinase domains, suggesting its potential as a lead compound in drug discovery.

In terms of pharmacokinetics, the 2-methylpropyl group may influence the lipophilicity of the molecule, which is an important factor in determining its absorption and distribution within the body. Recent studies have emphasized the importance of balancing lipophilicity with hydrophilicity to achieve optimal drug-like properties. This compound's structure suggests that it may exhibit favorable pharmacokinetic profiles, making it a promising candidate for further preclinical testing.

Another area of interest is the potential of this compound as an anti-microbial agent. Quinazoline derivatives have been reported to exhibit antimicrobial activity against various bacterial and fungal strains. The presence of the sulfanyl group may contribute to this activity by acting as a nucleophile or by participating in redox reactions that disrupt microbial cell membranes. Emerging research in this field continues to explore the broader spectrum of antimicrobial agents derived from quinazoline frameworks.

From a synthetic chemistry perspective, the construction of this compound involves several key steps that highlight modern organic synthesis techniques. For example, the formation of the quinazoline ring typically involves condensation reactions between an amine and an aldehyde or ketone derivative. The introduction of substituents like the sulfanyl group and the carboxylic acid group requires precise control over reaction conditions to ensure regioselectivity and stereoselectivity.

In conclusion, 3-(2-Methylpropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid represents a significant advancement in quinazoline chemistry with promising applications in drug discovery and development. Its unique structural features and functional groups make it an attractive candidate for further research into its biological activities and therapeutic potential.

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Amadis Chemical Company Limited
(CAS:792954-09-7)3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
A1052510
Purity:99%
はかる:1g
Price ($):241.0